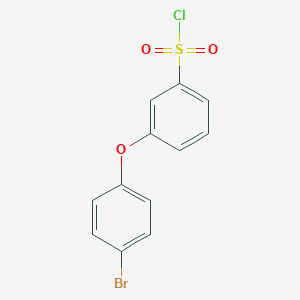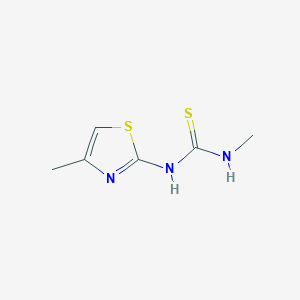![molecular formula C19H25N3O3S B12119632 (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)
(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is a synthetic organic molecule characterized by its unique structural components, including a thiadiazole ring and a substituted phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Formation of Thiadiazole Ring: : The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
-
Ethyl Substitution: : The thiadiazole ring is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
-
Formation of the Prop-2-enamide Moiety: : The next step involves the synthesis of the prop-2-enamide moiety. This can be done by reacting 3-methoxy-4-(pentyloxy)benzaldehyde with malonic acid in the presence of piperidine to form the corresponding cinnamic acid derivative, which is then converted to the amide using thionyl chloride and ammonia.
-
Coupling Reaction: : Finally, the thiadiazole and the prop-2-enamide moieties are coupled together using a condensation reaction facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group on the thiadiazole ring, leading to the formation of carboxylic acids or aldehydes.
-
Reduction: : Reduction reactions can target the double bonds in the prop-2-enamide moiety, converting them to single bonds and potentially altering the compound’s biological activity.
-
Substitution: : The methoxy and pentyloxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Saturated amides.
Substitution Products: Phenyl derivatives with various substituents.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Biology
Antimicrobial Agents: Due to the presence of the thiadiazole ring, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Anti-inflammatory Drugs: The compound’s structure suggests potential anti-inflammatory activity, which could be explored for the development of new therapeutic agents.
Industry
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The thiadiazole ring can interact with metal ions in biological systems, potentially inhibiting enzyme activity. The prop-2-enamide moiety can interact with protein targets, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide
- (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(butyloxy)phenyl]prop-2-enamide
Uniqueness
The unique combination of the ethyl-substituted thiadiazole ring and the methoxy-pentyloxy-substituted phenylprop-2-enamide moiety distinguishes this compound from its analogs. This specific structure may confer unique biological activities and chemical properties, making it a valuable target for further research and development.
Properties
Molecular Formula |
C19H25N3O3S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H25N3O3S/c1-4-6-7-12-25-15-10-8-14(13-16(15)24-3)9-11-17(23)20-19-22-21-18(5-2)26-19/h8-11,13H,4-7,12H2,1-3H3,(H,20,22,23)/b11-9+ |
InChI Key |
AABOPECLBMPFDA-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)CC)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119565.png)

![4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12119573.png)
![6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B12119577.png)
![ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12119581.png)


![1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B12119614.png)




